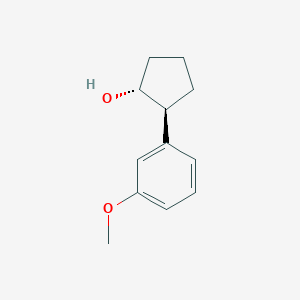

trans-2-(3-Methoxyphenyl)cyclopentanol

Description

trans-2-(3-Methoxyphenyl)cyclopentanol is a cyclopentanol derivative featuring a hydroxyl group and a 3-methoxyphenyl substituent in a trans configuration on the cyclopentane ring. Cyclopentanols are alicyclic alcohols with applications spanning pharmaceuticals, fragrances, and organic synthesis due to their structural versatility . The trans stereochemistry of this compound is critical, as it influences reactivity, solubility, and biological activity.

Synthesis: A key synthetic route involves iridium-catalyzed asymmetric hydrogenation of racemic trans-2-(3-methoxy-2,5-dimethylphenyl)-3-(ethoxycarbonyl)cyclopentanone. This method achieves excellent enantioselectivity (99% ee) and trans-selectivity (>99:1 trans/cis ratio), yielding the target cyclopentanol in 97% efficiency .

Properties

IUPAC Name |

(1R,2S)-2-(3-methoxyphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJSHOVKTLXTJB-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indirect Hydration of Cyclopentene

Adapted from the method described in CN102399133B, cyclopentene undergoes acid-catalyzed addition with acetic acid to form cyclopentyl acetate, followed by transesterification with methanol to yield cyclopentanol. While this patent focuses on unsubstituted cyclopentanol, the methodology provides a template for functionalized derivatives:

-

Addition Reaction :

-

Transesterification :

Table 1 : Optimization of Cyclopentanol Core Synthesis via Indirect Hydration

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Molar Ratio (Acid:Alkene) | 1:2.5–3.5 | Higher ratios reduce side reactions |

| Temperature | 60–70°C | Balances kinetics and catalyst stability |

| Catalyst Loading | 3–5 wt% CaO | Minimizes byproduct formation |

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is introduced via Friedel-Crafts alkylation or Grignard reagent addition , depending on the stage of functionalization.

Friedel-Crafts Alkylation of Cyclopentanol Derivatives

Aryl groups are introduced early in the synthesis to leverage the electrophilic aromatic substitution reactivity of methoxy-substituted arenes:

-

Reactants : Cyclopentanol derivative (e.g., cyclopentyl chloride) and 3-methoxyphenol.

-

Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃).

-

Conditions : 0–25°C, anhydrous dichloromethane or ether solvents.

-

Challenges : Competing O-alkylation and regioselectivity issues necessitate careful temperature control.

Grignard Reagent Addition to Cyclopentanone

Post-reduction of cyclopentanone intermediates allows precise stereochemical control:

-

Formation of Cyclopentanone Intermediate :

-

Oxidation of cyclopentanol or dehydration of cyclohexene oxide.

-

-

Grignard Addition :

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts | 45–60 | Low | Moderate |

| Grignard Addition | 70–85 | High (with chiral ligands) | High |

Stereochemical Control in trans-2-Substitution

Achieving the trans configuration at the 2-position requires substrate-controlled or catalyst-controlled methods.

Ring-Opening of Epoxides

Epoxide intermediates derived from cyclopentene oxides undergo nucleophilic attack by 3-methoxyphenol:

Asymmetric Catalytic Reduction

Chiral catalysts induce enantioselective reduction of ketone precursors:

-

Substrate : 2-(3-Methoxyphenyl)cyclopentanone.

-

Catalyst : Noyori-type Ru complexes (e.g., RuCl₂[(S)-BINAP]).

-

Conditions : H₂ (50–100 bar), 25–50°C, ethanol solvent.

Table 3 : Stereochemical Outcomes of Reduction Methods

| Method | ee (%) | Temperature (°C) | Pressure (bar) |

|---|---|---|---|

| Noyori Hydrogenation | 92–95 | 30 | 80 |

| Enzymatic Reduction | 85–88 | 25 | Ambient |

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective catalysts and energy-efficient processes:

Chemical Reactions Analysis

Types of Reactions: trans-2-(3-Methoxyphenyl)cyclopentanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon by removing the oxygen atom.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The major product is the corresponding hydrocarbon.

Substitution: The products depend on the substituent introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: trans-2-(3-Methoxyphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of trans-2-(3-Methoxyphenyl)cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the cyclopentanol moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share structural similarities with trans-2-(3-Methoxyphenyl)cyclopentanol, differing primarily in substituents on the phenyl ring or cyclopentanol moiety:

*Calculated based on structural analogy to fluorinated derivatives .

Data Table: Comparative Physicochemical Properties

| Property | trans-2-(3-Methoxyphenyl) | trans-2-(3-Fluorophenyl) | trans-2-(3,4-Difluorophenyl) | trans-2-(4-N-propylphenyl) |

|---|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported | Not reported |

| Boiling Point | Not reported | Not reported | Not reported | Not reported |

| Solubility (Polarity) | High (due to -OCH₃) | Moderate | Low | Low (lipophilic) |

| Stereochemical Purity | >99% trans | >99% trans | >99% trans | >99% trans |

Biological Activity

trans-2-(3-Methoxyphenyl)cyclopentanol is a cyclopentanol derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology and receptor modulation.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentanol core substituted with a 3-methoxyphenyl group. This substitution is significant as it may influence the compound's lipophilicity and receptor binding characteristics.

Biological Activity Overview

Recent studies have highlighted the compound's interactions with adrenergic and serotonin receptors, particularly the 5-HT(1A) receptor. The following sections provide detailed insights into its biological activity, including pharmacological evaluations and structure-activity relationships (SAR).

Pharmacological Profile

1. Interaction with Receptors

- 5-HT(1A) Receptor: Research indicates that this compound exhibits notable activity at the 5-HT(1A) receptor. It has been characterized as a partial agonist, which suggests it can activate this receptor but with less efficacy compared to full agonists. The binding affinity (pK(i)) for this receptor has been reported to be around 8.70, indicating a relatively high affinity for the target .

- α(1)-Adrenoceptor: The compound shows reduced affinity at α(1)-adrenoceptors compared to other derivatives, which may suggest a selective action towards serotonergic pathways over adrenergic pathways .

2. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclopentanol structure can significantly impact biological activity:

- Replacement of certain functional groups can enhance selectivity towards the 5-HT(1A) receptor while diminishing activity at α(1)-adrenoceptors.

- Compounds with similar structural motifs but different substituents have shown varied potencies, highlighting the importance of specific interactions at the receptor level .

Case Studies and Experimental Findings

Case Study 1: In Vitro Pharmacological Evaluation

In a study evaluating several cyclopentanol derivatives, this compound was assessed for its ability to modulate neurotransmitter systems. The results indicated that this compound could increase serotonin levels in neuronal cultures, aligning with its role as a partial agonist at the 5-HT(1A) receptor .

Case Study 2: Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its targets. The docking results suggest that the methoxy group plays a critical role in stabilizing the ligand-receptor complex, thereby enhancing binding affinity and specificity .

Data Tables

| Compound | Receptor Type | Binding Affinity (pK(i)) | Activity Type |

|---|---|---|---|

| This compound | 5-HT(1A) | 8.70 | Partial Agonist |

| Other derivatives | α(1)-Adrenoceptor | Varies | Reduced Affinity |

Q & A

Q. What are the established synthetic routes for trans-2-(3-Methoxyphenyl)cyclopentanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation or catalytic cyclization. For example, rhodium-catalyzed desymmetrization of meso-alkenes (e.g., cyclopentene derivatives) using chiral ligands like (R)-BINAP can achieve enantiomeric excess (ee) >90% . Key steps include:

- Substrate Preparation : 3-Methoxyphenyl-substituted cyclopentenol intermediates.

- Catalytic Conditions : Rhodium(I) complexes in THF at -20°C under H₂ pressure (50 psi).

- Workup : Chromatographic purification (silica gel, hexane/EtOAc) to isolate the trans-diastereomer.

Competing methods include borane-mediated reduction of ketones (e.g., NaBH₄ in EtOH), but this often requires subsequent resolution of diastereomers via chiral HPLC .

Q. How can researchers confirm the stereochemistry and purity of trans-2-(3-Methoxyphenyl)cyclopentanol?

- Methodological Answer :

- NMR Analysis : Compare -NMR coupling constants () between the C1 and C2 protons. For the trans-isomer, typically ranges from 8–10 Hz due to diaxial conformation .

- Chiral Chromatography : Use Chiralpak® AD-H columns (hexane/i-PrOH 90:10) to resolve enantiomers.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., derivatives with heavy atoms like bromine) .

Q. What pharmacological activities have been reported for this compound derivatives?

- Methodological Answer : While direct data on this compound is limited, structurally related cyclopentanol derivatives (e.g., purine-substituted analogs) show anti-inflammatory activity. For example:

- In Vivo Testing : Carrageenin-induced rat paw edema models demonstrate dose-dependent inhibition (ED₅₀ = 250 mg/kg), comparable to aspirin .

- Mechanistic Studies : Molecular docking suggests interactions with COX-2 active sites, though validation via enzymatic assays (e.g., COX-2 inhibition kits) is required .

Advanced Research Questions

Q. How can researchers address low enantiomeric excess (ee) in catalytic syntheses of trans-2-(3-Methoxyphenyl)cyclopentanol?

- Methodological Answer :

- Ligand Screening : Test phosphine ligands (e.g., Josiphos, MeO-Biphep) to improve stereoselectivity. Rhodium with (R)-DTBM-Segphos achieves >95% ee in similar systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance catalyst turnover but may reduce ee. Balance with additives like Et₃N to stabilize intermediates.

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to hydrolyze undesired enantiomers post-synthesis .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., C2 at δ 70–75 ppm) may arise from solvent effects or impurities.

- Standardized Protocols : Acquire spectra in CDCl₃ with TMS at 25°C. Compare with computational predictions (DFT/B3LYP/6-31G*) .

- Impurity Profiling : Use LC-MS (ESI+) to detect byproducts (e.g., cis-isomers or methoxy-deprotected analogs) .

Q. How can computational methods guide the optimization of trans-2-(3-Methoxyphenyl)cyclopentanol synthesis?

- Methodological Answer :

- Transition State Modeling : Apply DFT (e.g., Gaussian 16) to predict enantioselectivity in rhodium-catalyzed hydrogenation. Focus on steric interactions between the 3-methoxyphenyl group and catalyst .

- Thermodynamic Analysis : Calculate equilibrium constants for cyclopentanol derivatives using group contribution methods (e.g., Ruzicka–Domalski) to optimize reaction temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.